

An In-depth Technical Guide to 5-Nitro-2-furaldehyde Diacetate

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Compound of Interest

Compound Name: **5-Nitro-2-furaldehyde diacetate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Nitro-2-furaldehyde diacetate**, a key chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. The document details its chemical structure, physicochemical properties, synthesis protocols, and known biological significance, presenting the information in a manner accessible to researchers and professionals in drug development and organic synthesis.

Chemical Structure and Properties

5-Nitro-2-furaldehyde diacetate, also known as 2-(Diacetoxymethyl)-5-nitrofuran, is a nitrofuran derivative characterized by a furan ring substituted with a nitro group at the 5-position and a diacetoxymethyl group at the 2-position.

Structural Formula:

Caption: Chemical structure of **5-Nitro-2-furaldehyde diacetate**.

Physicochemical Properties:

The key physicochemical properties of **5-Nitro-2-furaldehyde diacetate** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₉ H ₉ NO ₇	[1]
Molecular Weight	243.17 g/mol	[2] [1] [3]
IUPAC Name	[acetoxy-(5-nitrofuran-2-yl)methyl] acetate	[3] [4]
CAS Number	92-55-7	[2] [1]
Appearance	White to yellow or orange crystalline powder	[1]
Melting Point	85 - 93 °C	[1] [5] [6]
Boiling Point	310.3 °C at 760 mmHg	[7]
SMILES	CC(=O)OC(C1=CC=C(O1)--INVALID-LINK--[O-])OC(=O)C	[3] [4] [8]
InChI Key	HSXKWKJCZNRMJO-UHFFFAOYSA-N	[3] [4] [8]

Experimental Protocols: Synthesis and Characterization

The synthesis of **5-Nitro-2-furaldehyde diacetate** is a well-documented process in organic chemistry literature. The most common method involves the nitration of 2-furaldehyde diacetate.

Synthesis of **5-Nitro-2-furaldehyde diacetate**:

A widely cited method for the synthesis of **5-Nitro-2-furaldehyde diacetate** involves the nitration of 2-furaldehyde diacetate using a mixture of fuming nitric acid and acetic anhydride, often with concentrated sulfuric acid as a catalyst.[\[6\]](#)[\[9\]](#)

Detailed Experimental Protocol:

- Preparation of the Nitrating Mixture: A mixture of 143 grams of acetic anhydride and 43.7 grams of fuming nitric acid ($d=1.5$ g/ml) is prepared and cooled to 0°C.[6]
- Addition of Substrate: A solution of 49.5 grams of 2-furaldehyde diacetate in 51 grams of acetic anhydride is added dropwise to the nitrating mixture over 30-40 minutes, ensuring the temperature is maintained below -5°C.[6]
- Reaction: The mixture is stirred for 3 hours at a controlled temperature.[6]
- Work-up: The reaction mixture is then poured onto ice. An equal volume of pyridine is cautiously added in small portions to the resulting oil to facilitate the recyclization of any ring-opened intermediates.[6]
- Isolation and Purification: After warming for a period and subsequent dilution with 2-3 volumes of ice-water, the precipitated product is filtered. The crude product is washed with dilute acetic acid and then water until it is free of pyridine.[6] Recrystallization from ethanol yields purified **5-Nitro-2-furaldehyde diacetate** with a melting point of 92.5°C.[6]

A variation of this protocol adjusts the timing and addition of concentrated sulfuric acid to improve the yield and allows for the recycling of the mother liquor, making the process more efficient for industrial applications.[9]

Characterization:

The structure and purity of **5-Nitro-2-furaldehyde diacetate** are typically confirmed using a variety of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.[3][8]
- Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[3][10]
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the nitro group (NO_2) and the ester carbonyl groups (C=O).[3]

Biological Significance and Applications

5-Nitro-2-furaldehyde diacetate is a versatile intermediate with significant applications in the pharmaceutical and chemical industries.

Pharmaceutical Intermediate:

It serves as a crucial precursor in the synthesis of several antibacterial and antiprotozoal drugs. Notably, it is a key starting material for the production of:

- Nitrofurantoin: A widely used antibiotic for treating urinary tract infections.[11]
- Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.[12]

The biological activity of these nitrofuran drugs is attributed to their mechanism of action. Inside the bacterial cell, the nitro group is reduced by bacterial nitroreductases to form highly reactive intermediates. These intermediates can then damage microbial DNA, ribosomes, and other critical cellular components, leading to cell death.[13]

Other Applications:

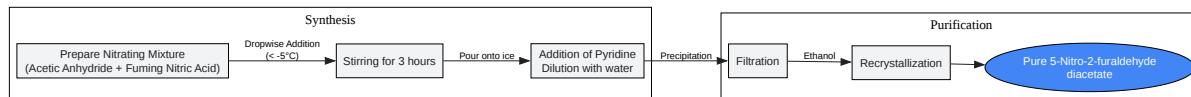
Beyond its role in pharmaceuticals, **5-Nitro-2-furaldehyde diacetate** is also utilized in:

- Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]
- Dyes and Pigments: The compound serves as a reagent in the preparation of various dyes. [1][14]
- Material Science: It is employed in the development of specialty polymers and other novel materials.[1]

A study has also reported that **5-Nitro-2-furaldehyde diacetate** itself is a potent inhibitor of primary ADP-induced platelet aggregation, suggesting potential direct pharmacological activity. [11]

Logical Workflow for Synthesis

The general workflow for the synthesis and purification of **5-Nitro-2-furaldehyde diacetate** can be visualized as follows:



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Caption: A generalized workflow for the synthesis of **5-Nitro-2-furaldehyde diacetate**.

Conclusion

5-Nitro-2-furaldehyde diacetate is a compound of significant interest due to its central role as a building block in the synthesis of important pharmaceuticals and other industrial chemicals. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and professionals working in the fields of medicinal chemistry, organic synthesis, and drug development. The information presented in this guide provides a solid foundation for further investigation and application of this versatile chemical intermediate.

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